N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-3-12-4-7-14(8-5-12)24-11(2)17(22-23-24)18(25)21-16-9-6-13(19)10-15(16)20/h4-10H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEQJYOFHGMUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 4-ethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and elevated temperatures.
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the triazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or the aromatic substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl and ethylphenyl groups enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Carboxamide Derivatives
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 871323-15-8)
- Structure : Differs in substituents: ethoxy (vs. dichloro) on the carboxamide phenyl and methoxy (vs. ethyl) on the triazole-linked phenyl.
- Properties : Molecular weight 352.39 g/mol, logP ~3.5 (lower than the target compound due to polar methoxy/ethoxy groups).
- Significance : Demonstrates how electron-donating groups (e.g., methoxy) reduce lipophilicity compared to electron-withdrawing halogens .
1-(3-Chloro-4-fluorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (E141-0149)
- Structure : Features a 3-chloro-4-fluorophenyl group (vs. 2,4-dichlorophenyl) on the triazole.
- Properties : Molecular weight 358.8 g/mol, logP 4.391, polar surface area 50.17 Ų.
- Significance : Fluorine substitution enhances metabolic stability compared to chlorine, while retaining high logP .
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide
- Structure: Substituted with a 4-chlorophenyl group and an aminoethyl amide.
- Synthesis : Optimized yield of 88% via coupling reactions under mild conditions (78°C, 8h).
- Significance: The aminoethyl group introduces hydrogen-bonding capacity, improving aqueous solubility compared to aryl amides .
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide (CAS 940990-93-2)
- Structure : Contains isopropyl (triazole) and propyl (amide) aliphatic chains.
- Properties : Molecular weight 306.79 g/mol, logP ~3.8 (lower than the target compound due to smaller substituents).
Pyrazole-Based Analogs (Cannabinoid Receptor Ligands)
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)
- Structure : Pyrazole core (vs. triazole) with iodophenyl and dichlorophenyl groups.
- Properties : Molecular weight 555.25 g/mol, logP ~6.0.
- Biological Activity : Potent CB1 receptor antagonist (IC50 < 10 nM). Oral TDLo in mice: 3 mg/kg .
- Significance : Highlights the importance of the heterocyclic core (pyrazole vs. triazole) in receptor binding kinetics. Triazoles may exhibit altered binding due to increased polarity .
Rimonabant (SR141716A)
- Structure : Pyrazole with 4-chlorophenyl and dichlorophenyl groups.
- Properties : Molecular weight 463.7 g/mol, logP ~5.2.
- Biological Activity : First-in-class CB1 antagonist (Ki = 1.8 nM), withdrawn due to psychiatric side effects.
Structural and Functional Analysis
Key Structural Variations and Implications
Biological Activity
N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.25 g/mol. The presence of the triazole ring and various substituents significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in anticancer applications.
- Cell Membrane Disruption : The compound may disrupt the integrity of cell membranes in microbial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, promoting cell death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these organisms are reported to be in the low micromolar range.
Antifungal Activity
The compound also demonstrates antifungal activity against several fungal strains. Its efficacy is evaluated through standard antifungal susceptibility tests where it shows promising results comparable to existing antifungal agents.
Anticancer Activity
This compound has been tested for its anticancer properties against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 5.0 µM
- HCT116 (Colon Cancer) : IC50 = 3.0 µM
- HeLa (Cervical Cancer) : IC50 = 6.0 µM
These values indicate that the compound has a notable antiproliferative effect on these cancer cells.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing N-(2,4-dichlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods.
- Step 2: Functionalization of the triazole with chlorophenyl and ethylphenyl groups using Suzuki-Miyaura coupling (palladium catalysts) or nucleophilic substitution .
- Step 3: Carboxamide formation via condensation of the triazole intermediate with 2,4-dichloroaniline in the presence of coupling agents like EDC/HOBt .
Optimization: Reaction conditions (e.g., anhydrous AlCl₃ for Friedel-Crafts alkylation) and solvent selection (DMSO, acetonitrile) significantly impact yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .
- X-ray Crystallography: Resolves stereochemistry and crystal packing (applied to structurally analogous triazoles) .
- HPLC: Assess purity (>95% for biological assays) .
Q. What initial biological assays are recommended for evaluating its bioactivity?
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition: Kinase or protease inhibition assays to identify mechanistic pathways .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets?
- Molecular Docking: Use AutoDock Vina to simulate binding to proteins (e.g., EGFR kinase) based on triazole derivatives’ affinity .
- Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100 ns simulations .
- QSAR Studies: Correlate substituent electronegativity (e.g., Cl, ethyl groups) with bioactivity trends .
Q. What strategies resolve contradictory efficacy data across cancer cell lines?
- Dose-Response Refinement: Test across a wider concentration range (nM–µM) to identify non-linear effects .
- Orthogonal Assays: Combine MTT with apoptosis markers (Annexin V/PI) to confirm mechanism .
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out false negatives in vitro .
Q. How to elucidate structure-activity relationships (SAR) for substituent optimization?
- Analog Synthesis: Replace Cl with F or methyl groups to assess steric/electronic effects .
- Bioisosteric Replacement: Substitute the ethylphenyl group with pyridine rings to enhance solubility .
- Crystallographic Analysis: Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs .
Q. What methods optimize synthetic yield using green chemistry principles?
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Catalyst Efficiency: Use recyclable Pd nanoparticles for Suzuki couplings to minimize waste .
- Flow Chemistry: Continuous flow reactors improve reaction control and scalability .
Q. How to address stability challenges in long-term storage or in vivo studies?
- Degradation Analysis: Accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis products .
- Formulation Design: Encapsulate in PEGylated liposomes to enhance aqueous stability .
- Photostability Testing: Expose to UV-Vis light and monitor degradation via HPLC .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on antimicrobial potency?
Q. Why do computational predictions sometimes diverge from experimental bioactivity?
- Solvent Effects: Include implicit solvent models (e.g., PBS) in docking simulations to improve accuracy .
- Conformational Sampling: Use enhanced sampling MD to capture flexible binding modes .
- Protonation States: Adjust ligand charge states (e.g., at physiological pH) to match experimental conditions .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
